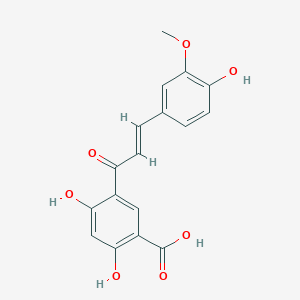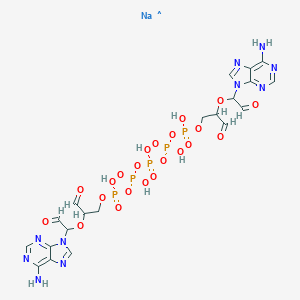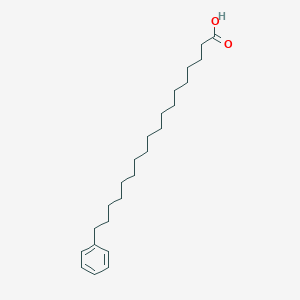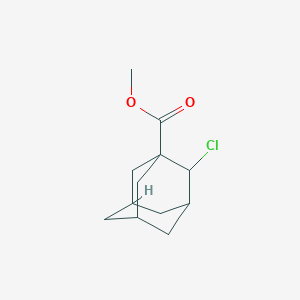
Methyl 2-chloroadamantane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloroadamantane-1-carboxylate, also known as Methyl 2-chloroadamantane-1-carboxylic acid or MCAC, is a synthetic compound that has been widely used in scientific research. It belongs to the adamantane family of compounds and is structurally similar to amantadine, a well-known antiviral drug. MCAC has been found to exhibit a range of interesting properties, including antiviral, antibacterial, and anti-inflammatory effects.
科学研究应用
MCAC has been used in a variety of scientific research applications. It has been shown to have antiviral activity against a number of viruses, including influenza A and B, respiratory syncytial virus, and herpes simplex virus. MCAC has also been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In addition, MCAC has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of MCAC is not fully understood, but it is believed to involve inhibition of viral replication and interference with viral entry into host cells. MCAC has been shown to inhibit the activity of the M2 ion channel of influenza A virus, which is essential for viral replication. In addition, MCAC has been shown to inhibit the activity of the neuraminidase enzyme of influenza virus, which is required for the release of new virus particles from infected cells.
生化和生理效应
MCAC has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MCAC has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. In addition, MCAC has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
MCAC is a useful compound for scientific research due to its antiviral, antibacterial, and anti-inflammatory properties. It is relatively easy to synthesize and has a high purity. However, there are some limitations to its use in lab experiments. MCAC is a toxic compound and should be handled with care. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on MCAC. One area of interest is the development of new derivatives of MCAC with improved antiviral, antibacterial, and anti-inflammatory properties. Another area of interest is the investigation of the mechanism of action of MCAC, which may lead to the development of new drugs for the treatment of viral infections and inflammatory diseases. Finally, the use of MCAC in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of MCAC involves the reaction of 2-chloroadamantane with methyl chloroformate in the presence of a base such as pyridine. The reaction yields MCAC as a white crystalline solid with a melting point of 92-94°C. The purity of the compound can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
属性
CAS 编号 |
103549-34-4 |
|---|---|
产品名称 |
Methyl 2-chloroadamantane-1-carboxylate |
分子式 |
C12H17ClO2 |
分子量 |
228.71 g/mol |
IUPAC 名称 |
methyl 2-chloroadamantane-1-carboxylate |
InChI |
InChI=1S/C12H17ClO2/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10H,2-6H2,1H3 |
InChI 键 |
YBOYZNLGOLWXPZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2Cl |
规范 SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2Cl |
同义词 |
methyl 2-chloroadamantane-1-carboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
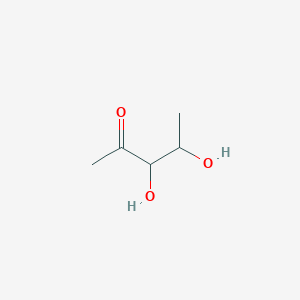
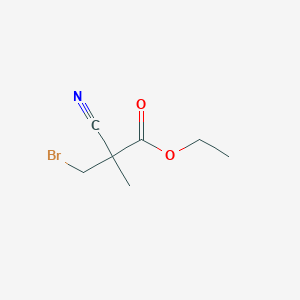
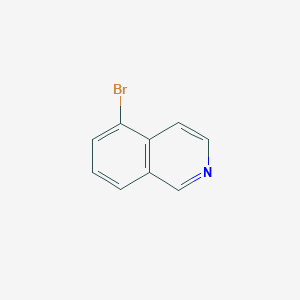
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
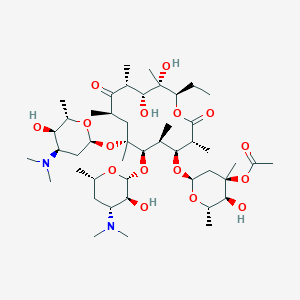
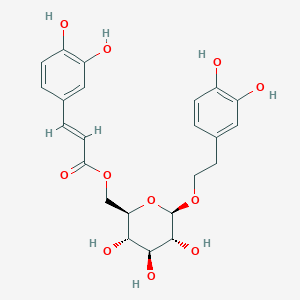
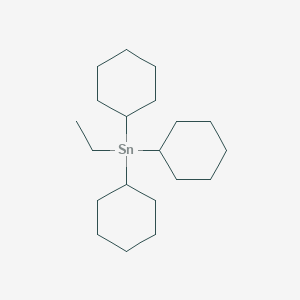
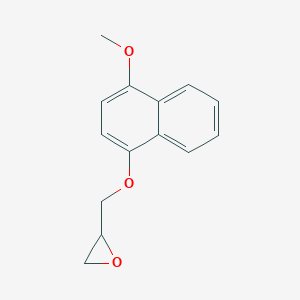
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
